N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a carboxamide group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous solvents.
Attachment of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain is introduced through nucleophilic substitution reactions, where the benzofuran derivative is reacted with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its potential as an antioxidant due to the presence of the hydroxy group.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide: Similar structure with additional methyl groups on the benzene ring.
N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide: Similar structure with an acetamide group and a methoxyphenoxy group.
Uniqueness
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)14(19)8-9-18-16(20)13-10-11-6-5-7-12(21-4)15(11)22-13/h5-7,10,14,19H,8-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXTYDXAHUILJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.